1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one
Description
1-[(3S)-1-(Trimethylsilyl)oct-1-yn-3-yl]piperidin-4-one is a piperidin-4-one derivative featuring a stereospecific (3S)-configured octyne chain terminated with a trimethylsilyl (TMS) group. The TMS group enhances lipophilicity and modifies electronic properties, while the octyne chain introduces steric bulk. This compound is likely utilized in organic synthesis, particularly in reactions where silicon-directed regioselectivity or steric effects are critical.
Properties
CAS No. |
871519-84-5 |
|---|---|
Molecular Formula |
C16H29NOSi |
Molecular Weight |
279.49 g/mol |
IUPAC Name |
1-[(3S)-1-trimethylsilyloct-1-yn-3-yl]piperidin-4-one |
InChI |
InChI=1S/C16H29NOSi/c1-5-6-7-8-15(11-14-19(2,3)4)17-12-9-16(18)10-13-17/h15H,5-10,12-13H2,1-4H3/t15-/m0/s1 |
InChI Key |
OXVOYZBPYBARMI-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C[Si](C)(C)C)N1CCC(=O)CC1 |
Canonical SMILES |
CCCCCC(C#C[Si](C)(C)C)N1CCC(=O)CC1 |
Origin of Product |
United States |
Biological Activity
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is a synthetic organic compound notable for its structural features, including a piperidinone core and a trimethylsilyl group attached to an oct-1-yne chain. Its molecular formula is C${15}$H${27}$NOSi, and it has garnered interest in medicinal chemistry, particularly for its potential biological activities.
Structural Characteristics
The compound's unique structure enhances its stability and solubility, which are critical for biological activity. The presence of the piperidinone moiety suggests that it may exhibit various pharmacological properties, as many piperidine derivatives are known for their diverse biological activities.
Biological Activity Overview
Research indicates that 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one may have significant applications in cancer therapy and neuropharmacology. Its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor positions it as a candidate for enhancing the efficacy of chemotherapy agents by increasing the sensitivity of cancer cells to these treatments.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Veliparib | Benzamide derivative with PARP inhibition | Cancer therapy |
| Olaparib | Similar piperidine structure with PARP inhibition | Cancer therapy |
| Rucaparib | Contains pyridine ring; PARP inhibitor | Cancer therapy |
| Niraparib | Contains a triazole; PARP inhibitor | Cancer therapy |
| 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one | Unique trimethylsilyl and alkyne structure | Potential PARP inhibition |
The inhibition of PARP enzymes is critical in cancer biology, as these enzymes are involved in DNA repair mechanisms. By inhibiting PARP, 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one could disrupt the repair processes in cancer cells, leading to increased cell death when combined with other chemotherapeutic agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for precise control over its stereochemistry and functional groups. The trimethylsilyl group enhances the compound's pharmacokinetic properties, potentially improving its bioavailability and therapeutic efficacy.
Synthesis Steps:
- Formation of the piperidinone core.
- Introduction of the trimethylsilyl group.
- Attachment of the alkyne chain through coupling reactions.
Case Studies and Research Findings
Preliminary studies have explored the compound's effects on apoptosis and cellular pathways related to DNA repair mechanisms. These studies utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions with biological targets.
Notable Findings:
- In vitro studies indicate that similar compounds can enhance the cytotoxic effects of chemotherapy drugs by inhibiting DNA repair pathways.
- Animal models have shown promising results in reducing tumor sizes when treated with PARP inhibitors in combination with standard chemotherapy protocols.
Comparison with Similar Compounds
Structural Analogues of Piperidin-4-one Derivatives
Substituent Variations on the Piperidine Core
1-(8-Hydroxyoct-5-yn-4-yl)piperidin-4-one (4a)
- Structure : Piperidin-4-one with an octyne chain bearing a hydroxyl group at position 6.
- Key Differences : Replaces TMS with a hydroxyl group, reducing lipophilicity and altering reactivity.
- Applications : Intermediate in A³-coupling reactions (e.g., with methyl acrylate) due to its terminal alkyne and hydroxyl functionality .
1-(4-Bromobenzoyl)piperidin-4-one Structure: Aryl-substituted piperidin-4-one with an electron-withdrawing bromobenzoyl group. Applications: Used as a chemical intermediate in cross-coupling reactions .
1-(Trifluoroacetyl)piperidin-4-one Structure: Piperidin-4-one with a trifluoroacetyl group. Key Differences: The strong electron-withdrawing trifluoroacetyl group increases ketone reactivity toward nucleophilic attack. Properties: Higher density (1.378 g/cm³) and boiling point (234.4°C) compared to non-acylated analogs .
Alkyne-Functionalized Analogues
3-((Trimethylsilyl)ethynyl)pyridin-4-ol
- Structure : Pyridine derivative with a TMS-ethynyl group.
- Key Differences : Shorter alkyne chain and pyridine core vs. piperidin-4-one.
- Applications : Building block in heterocyclic synthesis; the TMS group stabilizes the alkyne during reactions .
Allenylborane Derivatives with TMS Groups Structure: Allenylboranes derived from TMS-propyne.
Comparative Data Table
Key Insights
Steric and Electronic Effects :
- The TMS group in the target compound increases steric hindrance and lipophilicity compared to hydroxyl or aryl-substituted analogs. This may improve metabolic stability in medicinal applications .
- The octyne chain’s length and stereochemistry (3S) could influence conformational flexibility and interaction with biological targets or catalysts.
Reactivity :
- TMS-substituted alkynes are less reactive toward nucleophiles than terminal alkynes (e.g., 4a’s hydroxyl-octyne), making them suitable for controlled cycloadditions .
- Trifluoroacetyl and bromobenzoyl groups enhance electrophilicity at the ketone, whereas TMS may slightly donate electron density via the silicon atom .
Physicochemical Properties :
- TMS groups generally lower melting points and increase volatility compared to polar substituents (e.g., hydroxyl or nitro groups) .
Preparation Methods
Stereoselective Introduction of the Alkyne Side Chain
The (3S)-1-(trimethylsilyl)oct-1-yn-3-yl substituent is introduced via asymmetric alkylation or Grignard addition to a preformed piperidin-4-one intermediate. A reported approach for analogous compounds involves:
-
Lithiation of a protected piperidin-4-one at the α-position using LDA (lithium diisopropylamide).
-
Quenching with a chiral electrophile, such as (S)-epichlorohydrin, to install the stereocenter.
-
Alkyne functionalization via Sonogashira coupling with trimethylsilylacetylene, though this requires palladium catalysis and copper iodide as a co-catalyst.
Key challenges include maintaining stereochemical integrity at the 3S position and avoiding side reactions during alkyne installation.
Protective Group Strategies
Trimethylsilyl (TMS) Protection
The TMS group is introduced early in the synthesis to protect the alkyne moiety from undesired reactivity. A common method involves:
Piperidine Ring Stabilization
The piperidin-4-one ring is sensitive to oxidation and nucleophilic attack. Boc (tert-butoxycarbonyl) protection of the nitrogen is employed during intermediate stages, as demonstrated in the synthesis of cariprazine hydrochloride. Deprotection is achieved via acidic hydrolysis (e.g., HCl in dioxane), yielding the free amine for final functionalization.
Optimized Synthetic Route
Based on analogous syntheses, a proposed pathway for 1-[(3S)-1-(trimethylsilyl)oct-1-yn-3-yl]piperidin-4-one is:
Step 1: Piperidin-4-one Core Formation
-
React methyl acetoacetate, ammonium acetate, and formaldehyde in refluxing ethanol to yield 2,6-dimethylpiperidin-4-one.
Yield : ~70%.
Step 2: N-Alkylation with Chiral Electrophile
-
Treat 2,6-dimethylpiperidin-4-one with (S)-epichlorohydrin in the presence of K₂CO₃ in DMF.
Conditions : 60°C, 12 h.
Yield : 65–75%.
Step 3: Sonogashira Coupling
-
React the alkylated intermediate with trimethylsilylacetylene using Pd(PPh₃)₄ and CuI in triethylamine.
Conditions : 80°C, 24 h.
Yield : 50–60%.
Step 4: Deprotection and Purification
Analytical Validation
Spectroscopic Characterization
Chiral Purity Assessment
Industrial-Scale Considerations
Large-scale production faces hurdles in:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 1-[(3S)-1-(Trimethylsilyl)oct-1-yn-3-yl]piperidin-4-one, and what critical reaction parameters must be optimized?
- Methodology :
- Key Steps : Start with enantiomerically pure (3S)-oct-1-yn-3-amine to ensure stereochemical integrity. Introduce the trimethylsilyl (TMS) group via nucleophilic substitution or Grignard addition. The piperidin-4-one ring can be formed through cyclization using acid catalysis or via reductive amination .
- Optimization : Control reaction temperature (e.g., 0–25°C for TMS introduction) and solvent polarity (e.g., THF or DCM) to minimize side reactions. Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
- Structural Confirmation : Use H/C NMR to verify stereochemistry and FT-IR to track carbonyl (C=O) formation at ~1700 cm .
Q. How can researchers characterize the stereochemical configuration and purity of this compound?
- Methodology :
- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers. Validate purity with ≥99% enantiomeric excess (ee) .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in a solvent system like ethyl acetate/hexane and compare with Cambridge Structural Database entries .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H] calculated for CHNOSi: 294.2015) .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the compound’s biological activity, particularly its interaction with enzyme targets?
- Methodology :
- Kinetic Assays : Use fluorescence-based assays to measure inhibition constants () against kinases or proteases. For example, monitor ATPase activity in real-time with a coupled enzyme system (e.g., NADH oxidation) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) by titrating the compound into a protein solution (e.g., 10 μM protein in PBS buffer) .
- Cryo-EM/X-ray Co-crystallization : Resolve ligand-protein complexes at <3.0 Å resolution to identify binding motifs (e.g., hydrogen bonds with catalytic residues) .
Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the TMS group in aqueous environments (pH 7.4, 310 K) using software like GROMACS. Calculate half-life () under varying ionic strengths .
- Density Functional Theory (DFT) : Predict metabolic oxidation sites (e.g., piperidin-4-one ring) with Gaussian09, using B3LYP/6-31G(d) basis sets. Compare with in vitro microsomal stability assays .
- QSAR Modeling : Corstrate biodegradability using EPI Suite™, focusing on logP (predicted ~2.5) and topological polar surface area (TPSA ~40 Ų) .
Q. What strategies address contradictions in observed vs. predicted reactivity data (e.g., unexpected byproducts during synthesis)?
- Methodology :
- Mechanistic Studies : Use O isotopic labeling to trace oxygen sources in carbonyl formation. Perform kinetic isotope effect (KIE) experiments to identify rate-determining steps .
- In Situ Monitoring : Employ ReactIR™ to detect transient intermediates (e.g., enolates) during reactions. Adjust stoichiometry (e.g., 1.2 equiv. of base) to suppress side pathways .
- Multivariate Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) using JMP® software. Optimize via response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
